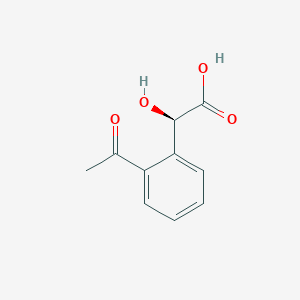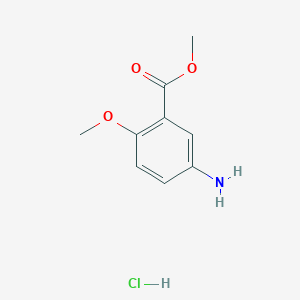
6-アミノ-2-フルオロニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position and a fluorine atom at the 2-position on the pyridine ring
科学的研究の応用
6-Amino-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
Target of Action
6-Amino-2-fluoronicotinic acid is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It has been applied as a molecular scaffold to synthesize tracers for positron emission tomography , which are used for visualizing and measuring changes in metabolic processes.
Mode of Action
It’s known that nicotinic acid and its derivatives generally function as antimetabolites . Antimetabolites are substances that interfere with the normal metabolic processes within cells, usually by structurally resembling a substance that is necessary for the cell’s metabolism. This can lead to the cell’s inability to divide and grow, which is often exploited in medical treatments.
Biochemical Pathways
It plays a crucial role in the production of energy in cells and is a key component of two coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in many metabolic reactions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15612 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Nicotinic acid and its derivatives are known to have a variety of effects on cells, including inhibiting cell growth and division, which can be beneficial in the treatment of certain diseases .
生化学分析
Biochemical Properties
6-Amino-2-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of 6-Amino-2-fluoronicotinic acid with biomolecules such as proteins and enzymes are crucial for understanding its role in metabolic processes .
Cellular Effects
The effects of 6-Amino-2-fluoronicotinic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, 6-Amino-2-fluoronicotinic acid can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 6-Amino-2-fluoronicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The molecular mechanism of 6-Amino-2-fluoronicotinic acid involves complex interactions with enzymes and proteins, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2-fluoronicotinic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-2-fluoronicotinic acid can maintain its stability under specific conditions, but it may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Amino-2-fluoronicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy changes significantly with dosage variations. Understanding the dosage effects is crucial for determining the safe and effective use of 6-Amino-2-fluoronicotinic acid in therapeutic applications .
Metabolic Pathways
6-Amino-2-fluoronicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on metabolism. Studies have shown that 6-Amino-2-fluoronicotinic acid can affect the levels of specific metabolites, thereby modulating metabolic processes .
Transport and Distribution
The transport and distribution of 6-Amino-2-fluoronicotinic acid within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Amino-2-fluoronicotinic acid plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 6-Amino-2-fluoronicotinic acid within cells can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoronicotinic acid typically involves the introduction of the fluorine atom and the amino group onto the nicotinic acid framework. One common method involves the fluorination of 6-amino-nicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods
Industrial production of 6-Amino-2-fluoronicotinic acid may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated synthesizers and solid-phase extraction techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Amino-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
類似化合物との比較
Similar Compounds
- 2-Amino-5-fluoronicotinic acid
- 6-Amino-3-fluoronicotinic acid
- 6-Amino-4-fluoronicotinic acid
Uniqueness
6-Amino-2-fluoronicotinic acid is unique due to the specific positioning of the fluorine atom at the 2-position and the amino group at the 6-position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to other fluorinated nicotinic acid derivatives, 6-Amino-2-fluoronicotinic acid may exhibit enhanced stability and selectivity in certain applications .
特性
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWNZIHQRGLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)






